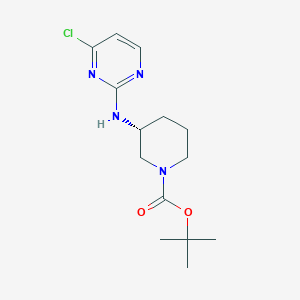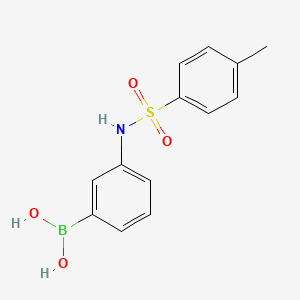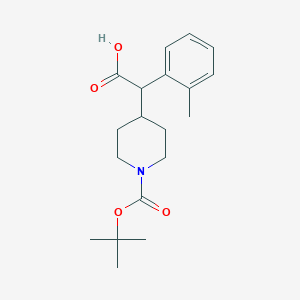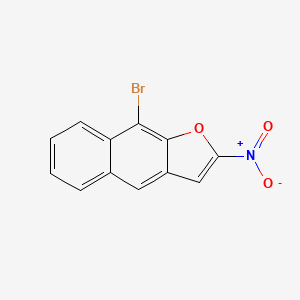
Benzofuran, 7-ethenyl-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 7-ethenyl-2,3-dihydro- is a heterocyclic organic compound that features a fused benzene and furan ring structure. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves several key steps, including cyclization reactions and coupling reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran core . Another approach is the copper-mediated cyclization of appropriate precursors . These reactions often require specific conditions, such as the presence of a base and a suitable solvent, to proceed efficiently.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 7-ethenyl-2,3-dihydro- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation steps, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve reactants and facilitate reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield benzofuranones, while reduction reactions may produce dihydrobenzofurans .
Scientific Research Applications
Benzofuran, 7-ethenyl-2,3-dihydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzofuran, 7-ethenyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives act as inhibitors of enzymes involved in cancer cell proliferation, while others may interfere with viral replication processes . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzofuran, 7-ethenyl-2,3-dihydro- include other benzofuran derivatives such as:
2,3-Dihydrobenzofuran: Known for its use in the synthesis of various pharmaceuticals.
Benzothiophene: Shares a similar fused ring structure but contains a sulfur atom instead of oxygen.
Uniqueness
What sets benzofuran, 7-ethenyl-2,3-dihydro- apart is its unique ethenyl group at the 7-position, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor in organic synthesis .
Properties
CAS No. |
1001671-64-2 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
7-ethenyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-5H,1,6-7H2 |
InChI Key |
DZJFYXILEDKABQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC2=C1OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


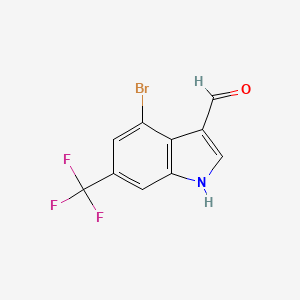



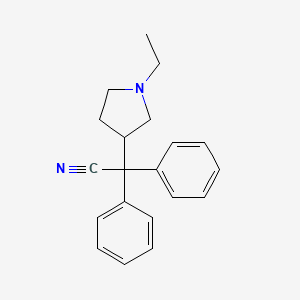
![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)

